(4-Methyl-1,2-oxazol-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-1,2-oxazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-8-7-5(4)2-6/h3H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVMZORZGNERAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905439-81-8 | |
| Record name | (4-methyl-1,2-oxazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Studies of 4 Methyl 1,2 Oxazol 3 Yl Methanamine and Its Analogs
Reaction Pathways of the Oxazole (B20620) Ring System
The 1,2-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms in adjacent positions. Its aromaticity renders it relatively stable, yet it possesses specific sites susceptible to chemical attack. The reactivity is significantly influenced by the substituents on the ring. In the case of (4-Methyl-1,2-oxazol-3-yl)methanamine, the electron-donating methyl group at the C4 position and the methanamine group at the C3 position play key roles in directing the outcomes of various reactions.
The oxazole ring is generally resistant to nucleophilic aromatic substitution. pharmaguideline.comtandfonline.com This is due to the electron-rich nature of the aromatic π-system. Nucleophilic attack, when it does occur, typically requires the presence of strong electron-withdrawing groups to activate the ring or a good leaving group at a susceptible position. pharmaguideline.com
The most electron-deficient carbon atom in the oxazole ring is at the C2 position, making it the most likely site for nucleophilic attack. pharmaguideline.comchempedia.info However, direct substitution is uncommon, and such reactions often lead to cleavage of the heterocyclic ring rather than simple substitution. pharmaguideline.com For instance, the reaction of certain oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can result in ring opening and subsequent rearrangement to form imidazoles. pharmaguideline.com In this compound, the C2 position is unsubstituted, and the ring is substituted with electron-donating groups, further deactivating it towards nucleophilic attack.
Table 1: General Susceptibility of Oxazole Ring Positions to Nucleophilic Attack This is an interactive table. Select a position to see more details.
| Position | Susceptibility | Rationale |
|---|---|---|
| C2 | Highest | Most electron-deficient carbon due to proximity to both heteroatoms. |
| C4 | Low | Less electron-deficient compared to C2. |
| C5 | Low | Generally electron-rich, particularly with activating groups. |
Reactions like nitration and sulfonation are particularly difficult to achieve on the unsaturated oxazole ring because the strongly acidic conditions required lead to the formation of highly electron-deficient oxazolium salts, which are deactivated towards electrophiles. pharmaguideline.comslideshare.net However, other electrophilic substitutions, such as Vilsmeier-Haack formylation, can occur when the ring is sufficiently activated. pharmaguideline.com
Table 2: Directing Effects of Substituents on Electrophilic Substitution of the Oxazole Ring This is an interactive table. You can sort the data by clicking the column headers.
| Substituent Position | Type of Group | Primary Position of Attack | Expected Reactivity |
|---|---|---|---|
| C2 | Electron-Donating | C5 | Activated |
| C4 | Electron-Donating | C5 | Activated |
| C5 | Electron-Donating | C4 | Activated |
| C2 | Electron-Withdrawing | C4 or C5 | Deactivated |
| C4 | Electron-Withdrawing | C5 | Deactivated |
| C5 | Electron-Withdrawing | C4 | Deactivated |
The oxazole ring is susceptible to oxidative cleavage. pharmaguideline.com Strong oxidizing agents such as cold potassium permanganate, chromic acid, or ozone can open the ring, leading to the formation of open-chain products. pharmaguideline.com In some cases, oxidation can be more specific. For instance, C2-unsubstituted oxazoles can undergo a novel ring oxidation to the corresponding 2-oxazolone, a reaction catalyzed by cytosolic aldehyde oxidase. nih.gov
Reduction of the oxazole ring can also lead to ring-opened products or the formation of the corresponding non-aromatic oxazolines. pharmaguideline.comtandfonline.com The specific outcome depends on the reducing agent used and the substitution pattern of the oxazole. For example, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) has been reported for some oxazole derivatives. tandfonline.com
Oxazoles can function as dienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. pharmaguideline.comwikipedia.org This reactivity is a key method for synthesizing substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.net In these reactions, the oxazole (the diene) reacts with a dienophile, typically an electron-deficient alkene or alkyne. pharmaguideline.com The initial cycloaddition forms a bicyclic adduct with an oxygen bridge, which is often unstable and readily rearranges to the final aromatic product upon elimination of water. wikipedia.orgresearchgate.net
The facility of the Diels-Alder reaction is enhanced by the presence of electron-donating substituents on the oxazole ring, as these raise the energy of the highest occupied molecular orbital (HOMO) of the diene. pharmaguideline.com Therefore, the 4-methyl group in this compound is expected to promote its participation in such cycloadditions. Additionally, the reaction can be facilitated by using Brønsted or Lewis acids, which coordinate to the oxazole nitrogen atom, making the system a more electron-deficient diene and lowering the activation barrier. acs.orgnih.govacs.org
Table 3: Examples of Dienophiles in Diels-Alder Reactions with Oxazoles This is an interactive table. Select a dienophile to view the typical product class.
| Dienophile Type | Example | General Product |
|---|---|---|
| Alkene | Ethylene | Pyridine |
| Alkyne | Acetylene | Furan |
| Maleate Ester | Dimethyl maleate | Pyridine derivative |
| Acrylate | Acrylic acid | Pyridine derivative |
Reactions Involving the Methanamine Functional Group
The methanamine moiety (-CH_2NH_2) attached to the C3 position of the oxazole ring is a primary amine, which imparts characteristic nucleophilic reactivity to the molecule. This functional group is a key site for derivatization.
Primary amines, such as this compound, readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones. tandfonline.com The reaction proceeds via a two-step mechanism. The first step involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. mdpi.com This initial adduct is often unstable and, in the second step, undergoes dehydration (elimination of a water molecule) to yield a stable carbon-nitrogen double bond, forming an imine, also known as a Schiff base. mdpi.com This reaction is typically reversible and is often catalyzed by acid or base.
Table 4: General Scheme for Imine Formation This is an interactive table. Hover over reactants to see their roles.
| Reactant 1 | Reactant 2 | Intermediate | Product |
|---|---|---|---|
| R-CH₂-NH₂ (Primary Amine) | R'-C(O)-R'' (Aldehyde or Ketone) | Hemiaminal | R-CH₂-N=C(R')R'' (Imine/Schiff Base) + H₂O |
This condensation reaction is a versatile method for creating a wide array of derivatives, linking the oxazole core to other molecular scaffolds through a stable imine linkage.
Amide and Imine Formationmdpi.com
The primary amino group of this compound is a versatile functional handle that readily participates in reactions characteristic of primary amines, most notably the formation of amides and imines. These reactions are fundamental in medicinal chemistry and materials science for introducing the oxazole moiety into larger molecular frameworks.
Amide Formation
This compound reacts with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form stable amide bonds. The reaction typically proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. When reacting with a carboxylic acid, a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU) is often required to activate the carboxylic acid for nucleophilic attack. The reaction with more reactive acyl chlorides or anhydrides can often proceed under milder conditions, sometimes with a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl).
This amidation is a robust method for linking the (4-methyl-1,2-oxazol-3-yl)methyl moiety to other molecules, a common strategy in the development of biologically active compounds. For example, the reaction of sulfamethoxazole, which also contains an amino group, with benzoyl chloride results in the formation of a benzamide (B126) derivative, illustrating a similar transformation.
Table 1: Representative Amide Formation Reactions This table presents hypothetical reaction data for illustrative purposes.
| Acylating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetyl Chloride | Pyridine, CH2Cl2, 0 °C to rt | N-((4-Methyl-1,2-oxazol-3-yl)methyl)acetamide | 92 |
| Benzoic Acid | HBTU, DIPEA, DMF, rt | N-((4-Methyl-1,2-oxazol-3-yl)methyl)benzamide | 85 |
| Succinic Anhydride | Triethylamine, THF, rt | 4-(((4-Methyl-1,2-oxazol-3-yl)methyl)amino)-4-oxobutanoic acid | 88 |
Imine Formation
The reaction of this compound with aldehydes or ketones yields imines, also known as Schiff bases. This condensation reaction is typically catalyzed by a weak acid and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent dehydration of this intermediate, which is the rate-limiting step and is facilitated by the acid catalyst, results in the formation of the C=N double bond characteristic of an imine. libretexts.org The reaction is reversible, and the removal of water can be used to drive the equilibrium toward the imine product. libretexts.org
Imines derived from this scaffold are important intermediates themselves, as they can undergo further reactions, such as reductions to form secondary amines or participate in cycloaddition reactions.
Table 2: Representative Imine Formation Reactions This table presents hypothetical reaction data for illustrative purposes.
| Carbonyl Compound | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Acetic Acid (cat.), Toluene, reflux | (E)-N-(Benzylidene)-1-(4-methyl-1,2-oxazol-3-yl)methanamine | 95 |
| Acetone | p-Toluenesulfonic acid (cat.), Hexane, reflux | N-((4-Methyl-1,2-oxazol-3-yl)methyl)propan-2-imine | 78 |
| Cyclohexanone | Titanium(IV) chloride, CH2Cl2, rt | N-(Cyclohexylidene)-1-(4-methyl-1,2-oxazol-3-yl)methanamine | 89 |
N-Substitution Reactionschemsynthesis.com
Further diversification of the this compound scaffold can be achieved through substitution reactions at the nitrogen atom, leading to the formation of secondary and tertiary amines. Key methods for achieving this include direct N-alkylation and reductive amination.
N-Alkylation
Direct N-alkylation involves the reaction of the primary amine with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). In this SN2 reaction, the amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is often added to neutralize the resulting ammonium (B1175870) salt. A significant challenge in direct alkylation is controlling the degree of substitution, as the resulting secondary amine can be more nucleophilic than the starting primary amine, potentially leading to overalkylation and the formation of tertiary amines and quaternary ammonium salts.
Reductive Amination
A more controlled and widely used method for N-substitution is reductive amination. wikipedia.org This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate in situ, which is then immediately reduced to the corresponding secondary or tertiary amine. wikipedia.org This method avoids the issue of overalkylation common in direct alkylation. researchgate.net
A variety of reducing agents can be employed, with the choice depending on the substrate and desired selectivity. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are selective for the protonated iminium ion over the starting carbonyl compound, allowing the reduction to occur under the weakly acidic conditions that favor imine formation. wikipedia.org
Table 3: N-Substitution Reactions of this compound This table presents hypothetical reaction data for illustrative purposes.
| Reaction Type | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| N-Alkylation | Benzyl bromide, K2CO3 | Acetonitrile, reflux | N-Benzyl-1-(4-methyl-1,2-oxazol-3-yl)methanamine | 75 |
| Reductive Amination | Acetone, NaBH(OAc)3 | Dichloroethane, rt | N-Isopropyl-1-(4-methyl-1,2-oxazol-3-yl)methanamine | 91 |
| Reductive Amination | Formaldehyde, NaBH3CN | Methanol, pH ~6 | N,N-Dimethyl-1-(4-methyl-1,2-oxazol-3-yl)methanamine | 86 |
Formation of Complex Molecular Architectures Utilizing the this compound Scaffoldresearchgate.netresearchgate.netrsc.orgresearchgate.net
The this compound scaffold is a valuable building block for the synthesis of more complex molecular architectures, owing to the distinct reactivity of both its primary amine and the latent functionality within the oxazole ring. Its incorporation into larger structures is a key strategy in the discovery of novel heterocyclic compounds.
One powerful approach is the use of this scaffold in multicomponent reactions (MCRs). MCRs are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. The amine functionality allows this compound to participate in imine-based MCRs. For instance, in an aza-Diels–Alder reaction (such as the Povarov reaction), the amine can first condense with an aromatic aldehyde to form an imine, which then acts as an azadiene, reacting with an alkene to construct complex, substituted quinoline (B57606) or tetrahydroquinoline ring systems in a single, highly atom-economical step. nih.gov
Furthermore, the oxazole ring itself can be a precursor to other structures. The N-O bond of the 1,2-oxazole ring is susceptible to reductive cleavage under various conditions (e.g., catalytic hydrogenation). This ring-opening can unmask a β-amino ketone or related functionality, which can then be used in subsequent cyclization or derivatization reactions to form different heterocyclic systems, such as pyridines or pyrimidines. This "masked functionality" approach significantly increases the synthetic utility of the initial scaffold beyond its immediate structure.
The use of 1,2-oxazole derivatives as building blocks for unnatural amino acids and peptidomimetics is another important application. nih.gov By incorporating the this compound moiety, novel amino acid-like structures can be generated, which are valuable for creating peptides with modified structures and potentially enhanced biological stability or activity.
Table 4: Strategies for Complex Molecule Synthesis This table presents hypothetical reaction data for illustrative purposes.
| Synthetic Strategy | Key Reactants | Resulting Architecture | Description |
|---|---|---|---|
| Povarov Reaction (Aza-Diels-Alder) | Anisaldehyde, Ethyl vinyl ether | Substituted Tetrahydroquinoline | Three-component reaction where the amine forms an imine which undergoes [4+2] cycloaddition. |
| Oxazole Ring Cleavage/Recyclization | H2, Raney Nickel | Substituted Pyridine | Reductive cleavage of the N-O bond followed by intramolecular condensation to form a new heterocyclic ring. |
| Ugi Reaction | Benzaldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Four-component reaction yielding complex acyclic structures incorporating the oxazole scaffold. |
Advanced Research Applications in Organic Synthesis
(4-Methyl-1,2-oxazol-3-yl)methanamine as a Key Building Block for Heterocyclic Compound Libraries
The strategic use of well-defined molecular building blocks is fundamental to the assembly of compound libraries, which are essential for drug discovery and materials science. This compound, with its functionalized oxazole (B20620) core, is an exemplary building block for generating diverse collections of heterocyclic molecules.
The primary amine group provides a convenient handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination. These reactions allow for the systematic introduction of various substituents and molecular fragments, leading to a large number of structurally related but distinct compounds. The oxazole ring itself is a stable aromatic system that often imparts favorable physicochemical properties to the final molecules.
One significant application of such building blocks is in the generation of DNA-encoded chemical libraries (DELs). In this context, oxazole derivatives similar in principle to this compound are synthesized as "amino acid-like building blocks" that can be incorporated into these vast libraries for the discovery of new small molecule protein ligands. dicp.ac.cnacs.org The synthesis often involves the reaction of β-enamino ketoester precursors with hydroxylamine (B1172632) hydrochloride to construct the core oxazole ring system, which can then be further functionalized. dicp.ac.cn
Table 1: Representative Reactions for Library Synthesis
| Reaction Type | Reactant for Amine Group | Resulting Functional Group | Library Diversity Potential |
|---|---|---|---|
| Amidation | Carboxylic Acids / Acyl Chlorides | Amide | High (Vast number of available carboxylic acids) |
| Reductive Amination | Aldehydes / Ketones | Secondary / Tertiary Amine | High (Wide variety of carbonyl compounds) |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Moderate (Good selection of sulfonyl chlorides) |
| Urea/Thiourea Formation | Isocyanates / Isothiocyanates | Urea / Thiourea | Moderate (Diverse isocyanates available) |
Role in Asymmetric Synthesis as Chiral Auxiliaries or Ligands
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in pharmaceutical chemistry. This is often achieved using chiral auxiliaries or chiral ligands. While direct applications of this compound in this role are not extensively documented, its structural motifs are present in some of the most successful classes of chiral ligands used in asymmetric catalysis. dicp.ac.cn
The oxazole ring is a key component of widely used ligand families, such as PyBOX (pyridine-bis(oxazoline)) and other chiral oxazoline-containing ligands. dicp.ac.cn These ligands coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction with high enantioselectivity. dicp.ac.cn
Recently, research has expanded to include chiral oxazole-pyridine N,N-ligands, which have proven effective in palladium-catalyzed asymmetric reactions. figshare.com For instance, planar-chiral oxazole-pyridine ligands built upon a [2.2]paracyclophane backbone have demonstrated excellent performance in the enantioselective synthesis of bioactive cis-hydrobenzofurans. figshare.com
The this compound scaffold possesses the necessary functionalities to be elaborated into novel chiral ligands. The primary amine can be used to append other coordinating groups or to attach the entire motif to a larger chiral framework, opening avenues for the development of new catalytic systems.
Table 2: Comparison of Oxazole-Containing Ligand Types
| Ligand Type | Key Structural Feature | Common Metal | Typical Application |
|---|---|---|---|
| BOX / PyBOX | Bis(oxazoline) | Cu, Zn, Pd | Diels-Alder, Aldol, Michael Additions |
| Oxazole-Pyridine | Planar or central chirality | Pd, Ni | Asymmetric cyclizations, Reductions |
| (Potential) Oxazole-Methanamine Derived | Amine for linking to chiral scaffolds | Various (Rh, Ru, Ir) | Asymmetric hydrogenation, Transfer hydrogenation |
Development of Novel Molecular Scaffolds Incorporating the Oxazole-Methanamine Motif
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The development of novel scaffolds is a key objective in medicinal chemistry to explore new chemical space and identify compounds with desired biological activities. The oxazole ring is considered an attractive scaffold due to its flexible nature and ability to interact with various biological targets like enzymes and receptors. nih.gov
The oxazole-methanamine motif present in this compound is readily incorporated into larger, more complex molecular frameworks. Synthetic chemists leverage this building block to construct novel scaffolds with potential therapeutic applications.
Strategies for scaffold development often involve multi-step synthetic sequences where the amine function of the oxazole building block is used as a nucleophile or as a point of attachment. For example, it can be reacted to form part of a larger heterocyclic system or used to link the oxazole ring to another pre-formed molecular core. This approach, known as a pharmacophore-hybridization strategy, combines structural elements from different known active compounds to create new hybrid scaffolds. yale.edu
Examples of such scaffold development include:
Hybridization with Quinoxalines: Researchers have designed hybrid scaffolds by combining 1,3,4-oxadiazole (B1194373) rings with quinoxaline (B1680401) nuclei to generate small libraries of compounds with potential antitumor activity. researchgate.net A similar strategy could incorporate the 1,2-oxazole motif.
Fusion into Polycyclic Systems: The amine and methyl groups on the oxazole ring can participate in cyclization reactions to form fused ring systems, such as triazolo[4,3-a]quinoxalines, creating rigid and conformationally defined scaffolds. nih.gov
Linkage to Other Heterocycles: The methanamine group can act as a linker to connect the oxazole ring to other important pharmacophores, such as piperidine-substituted benzo[d]imidazol-2-ones, to create novel inhibitors for specific biological targets like the NLRP3 inflammasome. yale.edu
These examples highlight the versatility of the oxazole-methanamine unit in constructing diverse and complex molecular architectures for various research applications. bldpharm.com
Structure Activity Relationship Sar Investigations of Oxazole Methanamine Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of (4-Methyl-1,2-oxazol-3-yl)methanamine derivatives can be significantly influenced by the nature and position of various substituents. These modifications can alter the electronic properties, steric hindrance, and lipophilicity of the molecule, thereby affecting its interaction with biological targets.
The 1,2-oxazole (isoxazole) ring is a key pharmacophore in a multitude of biologically active compounds. Alterations to the substituents on this heterocyclic core can lead to profound changes in pharmacological activity. While specific SAR studies on the 4-methyl group of this compound are not extensively documented in publicly available literature, general principles derived from related isoxazole (B147169) derivatives can provide valuable insights.
Furthermore, the electronic nature of substituents on the isoxazole ring can play a significant role. Electron-withdrawing or electron-donating groups can modulate the pKa of the molecule and its ability to participate in hydrogen bonding or other non-covalent interactions with a biological target. For example, in a study of isoxazole derivatives as antimicrobial agents, the presence of functional groups like -NO2, -CN, -OMe, and -Cl was found to be crucial for their activity. researchgate.net
Table 1: Postulated Impact of Oxazole (B20620) Ring Modifications on Biological Activity (General Observations from Isoxazole Derivatives)
| Modification Position | Type of Substituent | Postulated Impact on Biological Activity |
| C4 | Small alkyl groups (e.g., methyl) | Influences molecular conformation and spatial orientation of other substituents. |
| C5 | Aromatic or heteroaromatic rings | Can significantly enhance binding affinity to the target protein. |
| C5 | Introduction of polar groups | May improve solubility and pharmacokinetic properties. |
| Various | Electron-withdrawing groups | Can enhance interactions with specific enzyme active sites. |
| Various | Electron-donating groups | May improve pharmacokinetic profiles. |
The methanamine side chain at the C3-position of the isoxazole ring offers a versatile point for modification to explore the SAR. The primary amine group is a key site for interaction with biological targets, often forming hydrogen bonds or salt bridges.
N-substitution on the methanamine moiety is a common strategy to modulate the pharmacological profile. The introduction of various alkyl, aryl, or acyl groups can alter the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule. For instance, in a series of 4-arylamido 3-methylisoxazoles, the nature of the substituent on the amido group was found to be a key determinant of their antiproliferative activities. nih.gov
The length and nature of the linker between the isoxazole ring and the terminal functional group on the side chain can also be critical. For example, in a study of isoxazole-3-carboxamide (B1603040) derivatives, the nature of the aminocyclohexanol motif attached to the carboxamide was crucial for both potency and solubility. nih.gov
Table 2: Postulated Impact of Methanamine Side Chain Modifications on Biological Activity (General Observations from 3-Aminomethyl Isoxazole Derivatives)
| Modification | Type of Substituent/Change | Postulated Impact on Biological Activity |
| N-Substitution | Small alkyl groups | May increase lipophilicity and cell permeability. |
| N-Substitution | Aromatic or heteroaromatic rings | Can introduce additional binding interactions (e.g., π-π stacking). |
| N-Substitution | Acyl groups | Can alter hydrogen bonding capacity and metabolic stability. |
| Chain Elongation | Increase in linker length | Can optimize the distance to key residues in the binding pocket. |
| Introduction of Cyclic Moieties | e.g., piperidine, morpholine | May improve selectivity and pharmacokinetic properties. |
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic parameters. The 1,2-oxazole ring itself can be considered a bioisostere for other five-membered heterocycles.
Replacing the isoxazole ring with other heterocycles such as pyridine (B92270), oxadiazole, or thiazole (B1198619) can lead to compounds with altered biological activities. For instance, a study on nicotinic cholinergic receptor ligands demonstrated that replacing the isoxazole heterocycle with pyridine or oxadiazole resulted in ligands with a range of affinities. nih.gov In another study targeting Zika virus, replacing a 1,2,4-oxadiazole (B8745197) with an isoxazole moiety led to improved cellular activity and reduced toxicity. researchgate.net
The choice of the bioisosteric replacement depends on the desired properties. For example, replacing a less stable ring system with a more metabolically stable one can improve the drug's half-life. Conversely, introducing a more polar ring can enhance water solubility.
Table 3: Examples of Bioisosteric Replacements for the Isoxazole Ring and Their Potential Consequences
| Original Ring | Bioisosteric Replacement | Potential Consequences on Properties |
| 1,2-Oxazole | 1,3-Oxazole | Altered electronics and hydrogen bonding capabilities. |
| 1,2-Oxazole | 1,2,4-Oxadiazole | Changes in metabolic stability and polarity. |
| 1,2-Oxazole | Thiazole | Introduction of a sulfur atom can alter lipophilicity and potential for metal coordination. |
| 1,2-Oxazole | Pyridine | Increased basicity and potential for different interactions with the biological target. nih.gov |
Correlation Between Structural Features and Biological Interactions
The biological activity of this compound derivatives is a direct consequence of their three-dimensional structure and their ability to interact with specific biological macromolecules, such as enzymes or receptors. The modifications discussed in the previous sections influence these interactions in several ways.
Non-covalent interactions are the cornerstone of drug-receptor binding. These include:
Hydrogen bonds: The nitrogen and oxygen atoms of the isoxazole ring, as well as the nitrogen of the methanamine side chain, can act as hydrogen bond acceptors or donors.
Van der Waals forces: Lipophilic substituents on the oxazole ring or the side chain can engage in favorable van der Waals interactions with hydrophobic pockets of the target protein.
π-π stacking: Aromatic substituents on either the ring or the side chain can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
By systematically modifying the structure of this compound and correlating these changes with biological activity, a comprehensive SAR profile can be established. This knowledge is invaluable for the rational design of new derivatives with enhanced therapeutic potential.
Mechanistic Insights into Biological Interactions of Oxazole Methanamine Scaffolds
Molecular Targeting Strategies
Derivatives of oxazole (B20620) and the structurally similar isoxazole (B147169) scaffolds have been investigated for their ability to target a range of biological molecules, including enzymes and receptors. The targeting strategy often relies on the core scaffold's ability to mimic the structure of endogenous ligands or to fit into specific binding pockets of the target protein.
For instance, isoxazole derivatives have been designed as selective antagonists for the endothelin-A (ET(A)) receptor. These compounds leverage the isoxazole ring as a key pharmacophore to achieve high binding affinity and selectivity. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the biphenylsulfonamide scaffold containing an isoxazole moiety can significantly enhance potency and selectivity for the ET(A) receptor over the ET(B) receptor.
Furthermore, oxazole-containing compounds have been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The oxazole core in these inhibitors plays a critical role in binding to the enzyme's active site.
The diversity of molecular targets for oxazole and isoxazole scaffolds is highlighted in the table below, showcasing their versatility in drug discovery.
| Target Class | Specific Target | Scaffold Type | Reference Compound Example |
| G-Protein Coupled Receptors | Endothelin-A (ET(A)) Receptor | Isoxazole | N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide |
| Enzymes | Fatty Acid Amide Hydrolase (FAAH) | Oxazole | α-ketooxazole OL-135 |
| Enzymes | Acetylcholinesterase (AChE) | Oxazolone (B7731731) | (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones |
Enzyme Inhibition Mechanisms
The oxazole-methanamine scaffold and its analogs can inhibit enzymes through various mechanisms, including competitive, non-competitive, and irreversible inhibition. The specific mechanism is dictated by the chemical features of the inhibitor and the topology of the enzyme's active site.
For example, α-ketooxazole derivatives have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH). The inhibition mechanism involves the α-keto group acting as an electrophile that forms a covalent adduct with a serine nucleophile in the enzyme's active site, leading to irreversible inhibition. SAR studies on these compounds have shown that the nature of the substituent at the C2 position of the oxazole ring significantly influences their inhibitory potency.
In the case of acetylcholinesterase (AChE), certain benzylidene oxazolone derivatives have been shown to act as reversible inhibitors. These compounds are believed to bind to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. The inhibitory potency of these compounds is influenced by the substituents on the benzylidene ring.
The following table summarizes the enzyme inhibition data for some oxazole and isoxazole derivatives against various enzymes.
| Enzyme | Inhibitor Scaffold | IC50 / Ki Value | Inhibition Mechanism |
| Fatty Acid Amide Hydrolase (FAAH) | α-ketooxazole | Ki = 750 pM (for an ethylbiphenyl side chain derivative) | Covalent |
| Acetylcholinesterase (AChE) | Benzylidene oxazolone | IC50 = 9.2 µM (for the most potent derivative) | Reversible |
| 12-Lipoxygenase (12-LOX) | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | IC50 in the nM range | Not specified |
Receptor Binding Affinity and Selectivity
The ability of oxazole-methanamine scaffolds to bind to specific receptors with high affinity and selectivity is a critical aspect of their therapeutic potential. The spatial arrangement of functional groups on the scaffold determines its interaction with the amino acid residues in the receptor's binding pocket.
Research on biphenylsulfonamide endothelin receptor antagonists containing an isoxazole ring has demonstrated the importance of this heterocycle for achieving high affinity and selectivity for the ET(A) receptor. One such derivative, BMS-207940, exhibited an extremely potent ET(A) binding affinity with a Ki of 10 pM and an 80,000-fold selectivity over the ET(B) receptor. This high selectivity is attributed to the specific interactions of the isoxazole and other moieties with the receptor's binding site.
In the context of glutamate (B1630785) receptors, certain 4-aryl-3-isoxazolol amino acids have been developed as selective antagonists for group I metabotropic glutamate receptors (mGluRs). These compounds show antagonist activity at mGluR1 and mGluR5 while being inactive at group II and III mGluRs, highlighting the potential for achieving subtype selectivity.
The table below presents binding affinity and selectivity data for representative compounds.
| Receptor Target | Compound Scaffold | Binding Affinity (Ki) | Selectivity |
| Endothelin-A (ET(A)) Receptor | Biphenylsulfonamide Isoxazole | 10 pM | 80,000-fold vs ET(B) |
| Group I Metabotropic Glutamate Receptors (mGluR1/5) | 4-Aryl-3-isoxazolol amino acid | Not specified | Selective for Group I over Group II and III |
| N-Methyl-D-Aspartate (NMDA) Receptor (NR1A/2B subtype) | 1-(Heteroarylalkynyl)-4-benzylpiperidine | IC50 = 0.0053 µM | Selective for NR1A/2B |
Influence of Intermolecular Interactions on Biological Activity
The biological activity of compounds featuring the oxazole-methanamine scaffold is fundamentally governed by the network of intermolecular interactions they form with their biological targets. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for stabilizing the ligand-protein complex and eliciting a biological response.
In the case of FAAH inhibitors, the interaction between the inhibitor and the enzyme's active site is stabilized by a combination of covalent bonding and non-covalent interactions. The aryl side chains of these inhibitors often engage in π-π stacking or hydrophobic interactions with aromatic residues in the active site, contributing to their high potency.
The importance of these interactions is underscored by SAR studies, which show that even minor modifications to the scaffold can lead to significant changes in biological activity by altering the intermolecular interaction profile.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT Studies, HOMO/LUMO Analysis)
Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of a compound. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. scispace.com
DFT calculations can determine the optimized molecular geometry of (4-Methyl-1,2-oxazol-3-yl)methanamine, providing precise bond lengths and angles. researchgate.net Such studies often employ basis sets like B3LYP/6-311G++(d,p) to achieve reliable results. irjweb.com Beyond geometry, these calculations elucidate electronic characteristics through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. irjweb.comscirp.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.com From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactive nature. researchgate.net
Table 1: Illustrative Electronic Properties from DFT Calculations
The following table represents typical data generated from DFT calculations for a heterocyclic compound. Specific values for this compound would require a dedicated computational study.
| Parameter | Symbol | Typical Value Range (eV) | Significance |
| Energy of HOMO | EHOMO | -6.0 to -7.0 | Electron-donating capacity |
| Energy of LUMO | ELUMO | -1.5 to -2.5 | Electron-accepting capacity |
| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | Chemical reactivity and stability |
| Chemical Potential | µ | -3.7 to -4.7 | Electron escaping tendency |
| Chemical Hardness | η | 2.0 to 2.5 | Resistance to charge transfer |
| Electrophilicity Index | ω | 2.5 to 3.5 | Electrophilic nature |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a molecule (ligand) interacts with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action. pnrjournal.comsemanticscholar.org
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site, forming a stable complex. nih.gov The process involves sampling numerous possible conformations and orientations of the ligand within the binding pocket and scoring them based on binding energy. A lower binding energy generally indicates a more stable and favorable interaction. ajchem-a.com Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov
Molecular Dynamics (MD) simulations provide a deeper understanding of the stability and conformational changes of the ligand-receptor complex over time. ajchem-a.com Starting from a docked pose, MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. These simulations, often run for nanoseconds, can assess the dynamic stability of the complex by analyzing metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). ajchem-a.com A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site. ajchem-a.comresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov This technique maps the electron distribution of a molecule in a crystal, providing a detailed picture of how molecules pack together. mdpi.comnih.gov
The Hirshfeld surface is generated based on the electron density contribution of the molecule relative to the total electron density of the crystal. The surface is often color-mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions, while blue regions represent longer contacts. mdpi.com
Table 2: Percentage Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis of a Related 1,2-Oxazole Compound nih.gov
This data is from a study on N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-4-methylbenzenesulfonamide, which shares a core structural motif with the title compound.
| Interatomic Contact | Contribution (%) |
| H···H | 53.6 |
| C···H / H···C | 20.8 |
| O···H / H···O | 17.7 |
| Other Contacts | 7.9 |
Prediction of Biological Activity through In Silico Methods
In silico methods are extensively used in the early phases of drug discovery to predict the biological activity and pharmacokinetic properties of new chemical entities. These computational predictions help prioritize compounds for synthesis and experimental testing, saving time and resources. nih.govdergipark.org.tr
One major area of prediction involves ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net Computational models can estimate a molecule's drug-likeness based on criteria such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net These predictions help to identify molecules that are likely to have good oral bioavailability and favorable pharmacokinetic profiles. scielo.br
Furthermore, biological activity spectra can be predicted using software that compares the structural features of a new molecule to databases of compounds with known activities. nih.gov These tools can suggest potential therapeutic targets or warn of possible toxic effects. dergipark.org.tr For instance, a molecule like this compound could be screened against various enzyme and receptor models to predict its potential as an inhibitor or agonist, guiding further investigation into its pharmacological potential. researchgate.net
Table 3: Common In Silico Predicted ADME and Drug-Likeness Parameters
This table lists typical parameters evaluated in computational ADME and drug-likeness studies.
| Parameter | Description | Favorable Range |
| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors | Number of O-H and N-H bonds. | < 5 |
| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms; relates to membrane permeability. | < 140 Ų |
| Oral Bioavailability | The fraction of an administered dose that reaches systemic circulation. | High |
Based on a thorough review of the available scientific literature, it is not possible to provide the detailed analytical characterization data for "this compound" as requested.
The search for specific experimental data—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), UV-Vis Spectroscopy, chromatographic methods, and X-ray diffraction analysis—for the exact compound "this compound" did not yield the necessary detailed research findings required to construct the article according to the specified outline.
While information exists for structurally related compounds, such as isomers (e.g., oxadiazole derivatives) or more complex molecules containing a similar core structure, presenting this data would be scientifically inaccurate and misleading. The principles of chemical analysis demand that data be specific to the compound , as even minor structural differences can lead to significant variations in spectroscopic and crystallographic profiles.
Therefore, to maintain scientific accuracy and adhere to the strict instructions of focusing solely on "this compound," the article cannot be generated at this time due to the lack of available, specific analytical data in the public domain.
Analytical Characterization Methodologies in Research
Elemental Analysis
Elemental analysis is a fundamental analytical technique employed in the characterization of newly synthesized chemical compounds. This process determines the percentage composition of individual elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values serves as a crucial indicator of the sample's purity and provides strong evidence for the assigned chemical structure.
In the study of isoxazole (B147169) derivatives, elemental analysis is a standard procedure to confirm the successful synthesis of the target molecules. researchgate.netresearchgate.neticm.edu.plorientjchem.org For the compound (4-Methyl-1,2-oxazol-3-yl)methanamine, the molecular formula is established as C₅H₈N₂O. Based on this formula, the theoretical elemental composition can be calculated.
The theoretical percentages of carbon, hydrogen, and nitrogen in this compound are presented in the table below.
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 53.56 |
| Hydrogen | H | 7.19 |
| Nitrogen | N | 24.98 |
This table presents the calculated theoretical elemental composition of this compound.
While specific experimental data for this compound is not detailed in the currently available research, the methodology for related isoxazole compounds typically involves the use of an elemental analyzer. researchgate.net Research on various isoxazole derivatives consistently reports the "calculated" (calcd.) and "found" percentages for C, H, and N, with the experimental values generally expected to be within ±0.4% of the theoretical values to affirm the compound's identity and purity. researchgate.netorientjchem.orgmdpi.com This analytical step is a critical component of the comprehensive characterization process for novel compounds, complementing spectroscopic data to provide a complete structural confirmation. researchgate.neticm.edu.plresearchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
